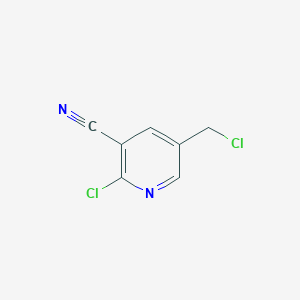

2-Chloro-5-(chloromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(3-10)7(9)11-4-5/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRFKJBMCZWYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-(chloromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

This compound is a chlorinated derivative of nicotinonitrile, characterized by the presence of chlorine atoms at positions 2 and 5, and a chloromethyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C₆H₄Cl₂N₂

- Molecular Weight : 189.01 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays showed that the compound inhibited the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC₅₀ = 15 µM

- Lung Cancer (A549) : IC₅₀ = 20 µM

These findings suggest that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : There is a possibility that it modulates receptor activity related to cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead candidate for developing new antimicrobial agents. -

Cancer Cell Proliferation Inhibition :

In another study published in the Journal of Medicinal Chemistry, researchers tested the effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C7H4Cl2N2 (inferred from analogs like 2-Chloro-5-(chloromethyl)pyridine (C6H5Cl2N, MW 162.01) with an additional nitrile group) .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, while the nitrile group enhances electron-withdrawing effects, influencing ring electrophilicity .

- Applications: Nicotinonitrile derivatives are intermediates in pharmaceuticals and agrochemicals, particularly neonicotinoid insecticides .

Comparison with Similar Compounds

The following table compares 2-Chloro-5-(chloromethyl)nicotinonitrile with structurally related nicotinonitrile and pyridine derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Toxicity and Handling

Industrial Relevance

- Agrochemicals: Fluorinated analogs (e.g., 2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinonitrile) are prioritized for resistance management in insecticides .

- Drug Discovery: Amino- and nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) are explored for their bioactivity in early-stage research .

Preparation Methods

Step 1: Chlorination of Nicotinic Acid to 3-Trichloromethylpyridine

- Reaction: Nicotinic acid is reacted with phosphorus pentachloride (PCl5), optionally with thionyl chloride (SOCl2) and a diluent such as toluene or chlorobenzene.

- Conditions: Temperature range 80–180°C, preferably 110–160°C.

- Outcome: Formation of 3-trichloromethylpyridine with high yield.

- Notes: Continuous distillation of phosphorus oxychloride byproduct improves yield.

Step 2: Reaction with Alkali Metal Alkoxide

- Reaction: 3-Trichloromethylpyridine is treated with alkali metal alkoxides (e.g., sodium isobutoxide).

- Conditions: Temperature 0–120°C, preferably 20–90°C; solvents include methanol, ethanol, isopropanol.

- Outcome: Formation of pyridine ether acetal intermediates.

- Stoichiometry: 3.0–15.0 moles of alkoxide per mole of trichloromethylpyridine.

Step 3: Acid Hydrolysis to Pyridone Aldehyde

- Reaction: Pyridine ether acetal is hydrolyzed with dilute aqueous acid (e.g., 0.5–1.0% HCl).

- Conditions: Temperature 20–120°C, preferably 50–100°C.

- Outcome: Cleavage of acetal and ether groups yielding pyridone aldehyde.

- Remark: This step is notable for mild conditions achieving ether cleavage, which is unusual.

Step 4: Hydrogenation to Pyridylmethanol

- Reaction: Pyridone aldehyde is hydrogenated using molecular hydrogen in the presence of catalysts such as Raney nickel or palladium on carbon.

- Conditions: Temperature 0–150°C, preferably 20–100°C; pressure 2–200 bar, preferably 10–100 bar.

- Solvents: Ethers (THF, dioxane), alcohols (methanol, ethanol), or acids (acetic acid).

- Outcome: Formation of pyridylmethanol intermediate.

Step 5: Chlorination to 2-Chloro-5-chloromethylpyridine

- Reaction: Pyridylmethanol is treated with chlorinating agents like phosphorus oxychloride, phosphorus pentachloride, or phosgene.

- Conditions: Carried out in solvents such as dibutylformamide.

- Outcome: Simultaneous substitution of hydroxyl groups with chlorine, yielding the target compound with purity >95%.

Reaction Scheme Summary

| Step | Starting Material | Reagent(s) | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Nicotinic acid | Phosphorus pentachloride (+SOCl2) | 110–160°C, inert solvent | 3-Trichloromethylpyridine | Continuous distillation of POCl3 |

| 2 | 3-Trichloromethylpyridine | Alkali metal alkoxide (e.g. NaO-iBu) | 20–90°C, alcohol solvent | Pyridine ether acetal | Molar excess of alkoxide |

| 3 | Pyridine ether acetal | Dilute aqueous acid (HCl 0.5–1%) | 50–100°C | Pyridone aldehyde | Mild acid hydrolysis |

| 4 | Pyridone aldehyde | H2, Raney Ni or Pd/C catalyst | 20–100°C, 10–100 bar H2 pressure | Pyridylmethanol | Hydrogenation |

| 5 | Pyridylmethanol | Phosphorus oxychloride/phosgene | Ambient to moderate temp | 2-Chloro-5-chloromethylpyridine | Chlorination with high selectivity |

Alternative Direct Chlorination Method (Route B)

- Starting Material: 2-Chloro-5-methylpyridine.

- Reagent: Elemental chlorine.

- Drawbacks: Non-uniform reaction, formation of multichlorinated by-products, early reaction termination required, difficult purification, and lower purity products.

- Industrial Use: Limited due to poor selectivity and yield.

Research Findings and Industrial Significance

The multi-step route starting from nicotinic acid is advantageous due to:

- Use of inexpensive, readily available starting materials.

- High overall yield and product purity (>95%).

- Mild and controllable reaction conditions.

- Avoidance of hazardous reducing agents like sodium borohydride.

- Scalability for industrial production.

The surprising aspects of the process include:

- Efficient formation of 3-trichloromethylpyridine from nicotinic acid using PCl5 without complex chlorinating agents.

- Mild acid hydrolysis step that achieves ether cleavage.

- Simultaneous chlorination of side-chain hydroxyl and pyridone ring oxygen in the final step.

Summary Table of Key Parameters

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Step 1 Temperature | 80–180°C | 110–160°C |

| Step 1 Reagents | PCl5 (2–4 eq), SOCl2 (optional) | PCl5 + SOCl2 (1–2 eq each) |

| Step 2 Temperature | 0–120°C | 20–90°C |

| Step 2 Alkoxide Equivalents | 3.0–15.0 molar equivalents | 3.5–6.0 molar equivalents |

| Step 3 Acid Concentration | 0.2–5.0% aqueous acid | 0.5–1.0% HCl |

| Step 3 Temperature | 20–120°C | 50–100°C |

| Step 4 Temperature | 0–150°C | 20–100°C |

| Step 4 Pressure | 2–200 bar | 10–100 bar |

| Step 5 Chlorinating Agents | POCl3, PCl5, phosgene | Phosgene preferred with DBF solvent |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Chloro-5-(chloromethyl)pyridine, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, fluorinated neonicotinoid analogues are synthesized by reacting substituted anilines with 2-Chloro-5-(chloromethyl)pyridine in anhydrous acetonitrile under reflux, using potassium carbonate as a base. Reaction monitoring via TLC (thin-layer chromatography) and purification via silica gel chromatography with ethyl acetate/hexane mixtures are critical .

- Optimization : Temperature control (reflux conditions) and moisture-free environments are essential to avoid side reactions. Anhydrous solvents and inert atmospheres (e.g., nitrogen) improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-Chloro-5-(chloromethyl)pyridine?

- NMR : H and C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm). Coupling patterns distinguish substitution positions .

- IR : Stretching frequencies for C-Cl (550–850 cm) and aromatic C=C (1450–1600 cm) confirm structural motifs .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (m/z 162.013 for [M+H]) .

Q. What safety protocols are critical when handling 2-Chloro-5-(chloromethyl)pyridine in the laboratory?

- PPE : Use EN 166-certified goggles, nitrile gloves, and fire-resistant lab coats. Respiratory protection (NIOSH-approved P95/P100 filters) is required for aerosolized particles .

- Storage : Store in airtight containers at 2–8°C, away from bases, oxidizers, and moisture. Incompatible with zinc, light metals (hydrogen gas risk), and cyanides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations)?

- Analysis : Reported melting points range from 37–42°C to 49°C . Contaminants (e.g., residual solvents) or polymorphic forms may explain differences.

- Resolution : Perform differential scanning calorimetry (DSC) to confirm purity and polymorphism. Cross-validate with HPLC (>98% purity threshold) .

Q. What computational strategies (e.g., DFT, molecular docking) elucidate the reactivity of 2-Chloro-5-(chloromethyl)pyridine in neonicotinoid synthesis?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the chloromethyl group’s electrophilicity drives amine substitution in neonicotinoid synthesis .

- Docking : Model interactions with insect nicotinic acetylcholine receptors (nAChRs) to rationalize bioactivity trends in derivatives .

Q. What mechanistic insights explain its instability under alkaline conditions?

- Reactivity : The chloromethyl group undergoes base-mediated elimination, releasing HCl and forming reactive intermediates. Kinetic studies (UV-Vis monitoring) show pH-dependent degradation rates .

- Mitigation : Buffered solutions (pH 4–6) and low-temperature storage reduce decomposition. LC-MS identifies degradation products (e.g., pyridine derivatives) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) conflict on carcinogenicity classifications?

- Evidence : Some SDS cite "limited evidence" of carcinogenicity , while others omit this due to insufficient data .

- Resolution : Review primary toxicology studies (e.g., IARC monographs) and prioritize in vitro assays (Ames test, micronucleus) for risk assessment .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.